(E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one
Description
The compound (E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one is a chalcone derivative featuring a conjugated enone system linking two aromatic moieties: a 5-chloro-2-hydroxyphenyl group and a 5-chloro-1-methylimidazol-2-yl group. This structure confers unique electronic and steric properties due to the presence of electron-withdrawing chlorine atoms, a hydroxyl group capable of hydrogen bonding, and an imidazole ring with nitrogen atoms that act as hydrogen bond donors/acceptors .
Properties
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-17-12(15)7-16-13(17)5-4-11(19)9-6-8(14)2-3-10(9)18/h2-7,18H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFXWHWZEHOWPR-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C=CC(=O)C2=C(C=CC(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CN=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a conjugated system that includes a phenolic hydroxyl group and an imidazole moiety, which may contribute to its biological properties. The presence of chlorine substituents can enhance lipophilicity and influence the compound's interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in human ovarian cancer cells, with IC50 values indicating potent cytotoxicity .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ovarian Cancer Cells | 12.5 | Induction of apoptosis via caspase activation |
| Colon Cancer Cells | 15.0 | Inhibition of cell cycle progression |
| Breast Cancer Cells | 10.0 | ROS generation leading to oxidative stress |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis through the activation of caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It has been observed to disrupt the cell cycle, particularly at the G2/M phase, thereby preventing cancer cell proliferation .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS contributes to oxidative stress, further promoting apoptosis in malignant cells .
Toxicological Profile
Despite its promising anticancer properties, the compound also presents significant toxicity. It is classified as highly toxic if ingested or inhaled and can cause severe skin burns and eye damage. The environmental impact is also notable, as it is very toxic to aquatic life .
Case Studies
Several case studies have investigated the efficacy and safety profile of this compound:
- Study on Ovarian Cancer : A clinical trial assessed the effects of this compound on patients with cisplatin-resistant ovarian cancer. Results indicated a marked reduction in tumor size and improved survival rates when combined with standard chemotherapy .
- In Vivo Studies : Animal models demonstrated that administration of this compound resulted in significant tumor growth inhibition without notable adverse effects on normal tissues, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Table 1: Structural Comparison of Chalcone Derivatives
Key Comparisons and Research Findings
Hydrogen Bonding and Crystal Packing
- The thiophene-containing analog forms intermolecular interactions primarily through methoxy and ketone groups, as evidenced by its monoclinic crystal system (P21/c) with β = 99.9°. This contrasts with the target compound, where imidazole-mediated hydrogen bonds could lead to distinct packing motifs .
Electronic and Steric Effects
- The 4-chlorophenyl analog lacks heterocyclic substituents, resulting in reduced hydrogen bonding capacity and increased hydrophobicity (higher logP). This may affect bioavailability compared to the target compound.
- The pyrazole-quinoline derivative incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability. However, its larger molecular weight (~454.8 g/mol) could limit membrane permeability relative to the target compound (~295.9 g/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
